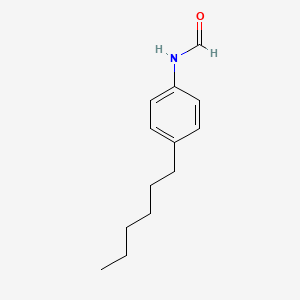
N-(4-Hexylphenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hexylphenyl)formamide: is an organic compound belonging to the class of formamides It is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a hexyl chain at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hexylphenyl)formamide can be achieved through the formylation of 4-hexylaniline. One common method involves the reaction of 4-hexylaniline with formic acid under acidic conditions. The reaction typically proceeds as follows:
Reactants: 4-Hexylaniline and formic acid.
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid.
Reaction Conditions: The mixture is heated to reflux, allowing the formylation reaction to occur, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as sulfonated rice husk ash, can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: N-(4-Hexylphenyl)formamide can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form corresponding carboxylic acids.
Reduction: The formamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: N-(4-Hexylphenyl)formamide is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of formamidines, isocyanides, and heterocycles .
Biology: In biological research, this compound can be used to study the interactions of formamide derivatives with biological molecules. It may also be employed in the development of new pharmaceuticals and agrochemicals .
Medicine: The compound’s formamide group is of interest in medicinal chemistry for the design of new drugs. It can be used in the synthesis of potential therapeutic agents targeting specific biological pathways .
Industry: this compound finds applications in the production of polymers, resins, and plasticizers. It is also used as a solvent in various industrial processes .
Mechanism of Action
The mechanism of action of N-(4-Hexylphenyl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their structure and function. The hexyl chain and phenyl ring contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Formamide: A simpler formamide derivative with a single formamide group attached to a hydrogen atom.
N-Phenylformamide: A formamide derivative with a phenyl ring attached to the formamide group.
N-(4-Methylphenyl)formamide: A formamide derivative with a methyl-substituted phenyl ring.
Uniqueness: N-(4-Hexylphenyl)formamide is unique due to the presence of the hexyl chain, which imparts distinct physicochemical properties compared to other formamide derivatives. The hexyl chain increases the compound’s hydrophobicity and influences its solubility and reactivity in various chemical and biological environments .
Properties
CAS No. |
183604-06-0 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(4-hexylphenyl)formamide |
InChI |
InChI=1S/C13H19NO/c1-2-3-4-5-6-12-7-9-13(10-8-12)14-11-15/h7-11H,2-6H2,1H3,(H,14,15) |
InChI Key |
LMNYPCKUJOSVHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















